2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,17-19H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORYJLEVFHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a piperidine derivative with a phenyl-substituted sulfonamide under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide
- N-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide
Uniqueness
2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 303.39 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Pain Management : Due to its structural similarities to known analgesics, it could serve as a candidate for pain relief.
- Antimicrobial Activity : The sulfonamide moiety suggests potential efficacy against bacterial infections.
In Vitro Studies
Recent studies have assessed the compound's efficacy in vitro:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HEK293 | 10 µM | Significant reduction in cell viability | |
| A549 | 5 µM | Inhibition of proliferation by 30% |
Case Studies
A notable case study involved the compound's application in a model of neuropathic pain. Administered at varying doses, it demonstrated dose-dependent analgesic effects comparable to established treatments. The mechanism was linked to modulation of pain pathways involving the central nervous system.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption was noted in preliminary studies.
- Metabolism : Metabolized primarily by liver enzymes, with potential interactions with other drugs.
- Excretion : Predominantly excreted via urine.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-tetrahydrofuran core via nucleophilic substitution or reductive amination.
- Step 2 : Sulfonamide coupling using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature : Controlled heating (50–80°C) improves yield while minimizing side reactions .
- Purification : Recrystallization or column chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and tetrahydrofuran moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the sulfonamide group’s spatial orientation .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (10–50 mM) with sonication. For aqueous buffers, include cyclodextrins or surfactants (e.g., Tween-80) .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 48-hour periods .
Advanced Research Questions
Q. What is the mechanistic basis for the sulfonamide group’s interaction with opioid or enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to μ-opioid receptors (homology models based on fentanyl derivatives) .
- Mutagenesis Studies : Replace key residues (e.g., Tyr148 in the receptor’s binding pocket) to assess sulfonamide-receptor hydrogen bonding .
- Kinetic Assays : Measure inhibition constants (Ki) using radiolabeled ligands in competitive binding assays .
Q. How do structural modifications (e.g., fluorination of the phenyl ring) alter pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) and compare potency in calcium flux assays .
- Metabolic Stability : Use liver microsomes to evaluate half-life changes; fluorination often reduces CYP450-mediated oxidation .
- Data Contradictions : Note discrepancies between in silico predictions (e.g., LogP improvements) and in vivo bioavailability, requiring iterative optimization .
Q. What computational strategies predict off-target effects or toxicity profiles?
- Methodological Answer :
- Pharmacophore Modeling : Map structural features against Tox21 databases to identify risk of hERG channel inhibition .
- MD Simulations : Simulate ligand-membrane interactions to assess phospholipidosis potential (critical for CNS-targeted compounds) .
- Transcriptomics : Profile gene expression in HepG2 cells post-treatment to detect hepatotoxicity markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
